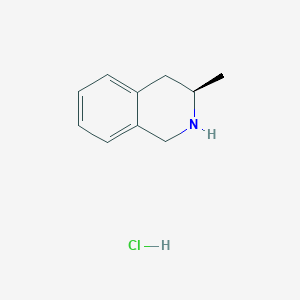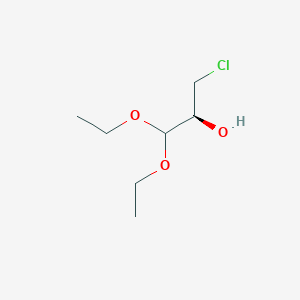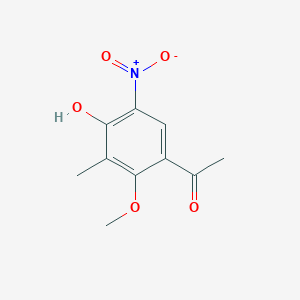
(3R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chiral compound belonging to the class of tetrahydroisoquinolines
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the reduction of isoquinoline derivatives. One common method includes the catalytic hydrogenation of 3-methylisoquinoline in the presence of a chiral catalyst to ensure the formation of the (3R) enantiomer. The reaction is carried out under mild conditions with hydrogen gas at room temperature and atmospheric pressure.
Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and purity. This often involves the use of high-pressure hydrogenation reactors and advanced chiral catalysts. The final product is then purified through crystallization or chromatography to obtain the hydrochloride salt.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding isoquinoline derivatives.
Reduction: The compound can be reduced further to form fully saturated tetrahydroisoquinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Fully saturated tetrahydroisoquinoline derivatives.
Substitution: N-alkyl or N-acyl tetrahydroisoquinoline derivatives.
科学研究应用
(3R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in neurotransmitter pathways and its effects on the central nervous system.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of (3R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter pathways by acting on receptors in the central nervous system. The exact pathways and molecular targets are still under investigation, but it is thought to influence dopamine and serotonin receptors, contributing to its potential therapeutic effects.
相似化合物的比较
(3S)-3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: The enantiomer of the compound, with different biological activity.
Tetrahydroisoquinoline: The parent compound, lacking the methyl group at the 3-position.
N-Methyl tetrahydroisoquinoline: A derivative with a methyl group on the nitrogen atom.
Uniqueness: (3R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other derivatives. This makes it a valuable compound for studying chiral effects in biological systems and for developing enantioselective pharmaceuticals.
属性
分子式 |
C10H14ClN |
|---|---|
分子量 |
183.68 g/mol |
IUPAC 名称 |
(3R)-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-8-6-9-4-2-3-5-10(9)7-11-8;/h2-5,8,11H,6-7H2,1H3;1H/t8-;/m1./s1 |
InChI 键 |
RMMOKSHDKADJNC-DDWIOCJRSA-N |
手性 SMILES |
C[C@@H]1CC2=CC=CC=C2CN1.Cl |
规范 SMILES |
CC1CC2=CC=CC=C2CN1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11746290.png)
![2-methoxy-4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11746291.png)
![1-cyclopentyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11746293.png)

![(E)-N-[1-(Pyridin-2-YL)decylidene]hydroxylamine](/img/structure/B11746302.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(hexyl)amine](/img/structure/B11746311.png)
![4,6-Diamino-2-(b-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11746326.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11746329.png)
![[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B11746333.png)
![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11746341.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B11746345.png)

![methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate](/img/structure/B11746357.png)
